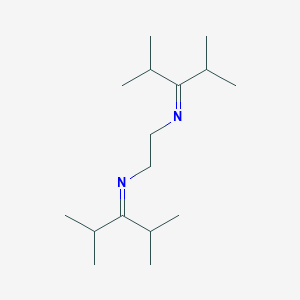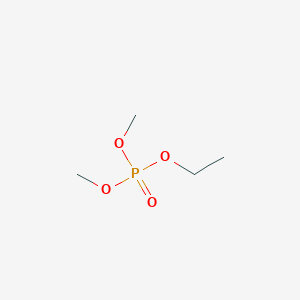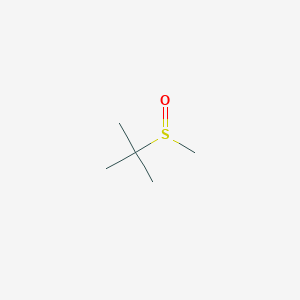
tert-Butyl methyl sulfoxide
Descripción general
Descripción
tert-Butyl methyl sulfoxide is a chemical compound with significance in various chemical reactions and syntheses. It is known for its unique properties and roles in organic synthesis.
Synthesis Analysis
Synthesis from tert-Butyl Sulfoxide : tert-Butyl sulfoxides can be activated and subsequently treated with different nucleophiles to produce a range of sulfinic acid amides, new sulfoxides, and sulfinic acid esters (Wei & Sun, 2015).
Precatalyst Application : tert-Butyl phenyl sulfoxide has been used as a traceless precatalyst for generating sulfenate anions, catalyzing the coupling of benzyl halides to trans-stilbenes (Zhang et al., 2015).
Molecular Structure Analysis
- Conformational Study : The conformational behavior and structure of tert-butyl sulfoxide derivatives have been analyzed through X-ray crystallography and computational studies, revealing insights into their electronic structures and stability (Juaristi et al., 1989; Juaristi & Notario, 2013).
Chemical Reactions and Properties
Oxidation Reactions : tert-Butyl hydroperoxide (TBHP) has been used to convert sulfides to sulfoxides and sulfones, demonstrating versatility in oxidation reactions (Wang et al., 2002).
Catalysis in Arylation : tert-Butyl sulfoxides serve as key precursors for palladium-catalyzed arylations of sulfenate salts, highlighting their role in catalytic processes (Gélat et al., 2015).
Physical Properties Analysis
Research focusing solely on the physical properties of this compound was not directly available in the scientific literature.
Chemical Properties Analysis
Oxidative Potential : this compound has been involved in various oxidative reactions, indicating its chemical reactivity and potential as an oxidizing agent (Ochiai et al., 1997).
Stability and Reactivity : The stability and reactivity of this compound derivatives have been analyzed in various chemical contexts, including their behavior in radical cation states and in reaction mechanisms (Cavattoni et al., 2013).
Aplicaciones Científicas De Investigación
Gas Phase Study of Sulfenic Acids : Lacombe et al. (1996) examined the thermolysis of methyl tert-butyl sulfoxide and methyl methanethiosulfinate by photoelectron spectroscopy. They determined the electronic structure of methanesulfenic acid and its thermal stability in the gas phase, providing insight into the electronic structure and thermal stability of sulfenic acids (Lacombe et al., 1996).
Synthesis of Sulfinyl Containing Compounds : Wei and Sun (2015) demonstrated that sulfoxides bearing a tert-butyl group can be activated under acidic conditions and then treated with various nucleophiles to produce a range of sulfinic acid amides, new sulfoxides, and sulfinic acid esters (Wei & Sun, 2015).
Traceless Sulfenate Anion Precatalyst : Zhang et al. (2015) employed tert-butyl phenyl sulfoxide as a traceless precatalyst for generating sulfenate anions under basic conditions. This was used to catalyze the coupling of benzyl halides to trans-stilbenes, offering a byproduct-free approach to catalyst formation (Zhang et al., 2015).
Oxidation of Sulfides and Sulfoxides : Wang, Lente, and Espenson (2002) studied the oxidation of various sulfides to sulfoxides and sulfones using tert-butyl hydroperoxide, showing the efficiency of this method under different conditions (Wang, Lente, & Espenson, 2002).
Conformational Analysis of Dioxane Derivatives : Juaristi and Notario (2013) conducted a computational study on the conformational free energy differences in tert-butyl sulfoxide-containing compounds, providing insights into charge distribution and stereoelectronic interactions (Juaristi & Notario, 2013).
Gas Chromatography-Mass Spectrometry Analysis : Tsuge, Kataoka, and Seto (2002) developed a method for determining specific amino acid sulfoxides using tert-butyldimethylsilylation, highlighting its application in analytical chemistry (Tsuge, Kataoka, & Seto, 2002).
Safety and Hazards
Mecanismo De Acción
- Subsequent treatment with various nucleophiles leads to the formation of sulfinic acid amides, new sulfoxides, and sulfinic acid esters .
Mode of Action
Biochemical Pathways
Propiedades
IUPAC Name |
2-methyl-2-methylsulfinylpropane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H12OS/c1-5(2,3)7(4)6/h1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YPRPSRLQZMDWFO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)S(=O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H12OS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90903793 | |
| Record name | NoName_4544 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90903793 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
120.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
14094-11-2 | |
| Record name | tert-Butyl methyl sulfoxide | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0014094112 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | TERT-BUTYL METHYL SULFOXIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/F9Y19RB6KO | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What are the advantages and disadvantages of using Vibrational Circular Dichroism (VCD) spectroscopy to determine the absolute configuration of chiral sulfoxides like tert-butyl methyl sulfoxide?
A1: VCD spectroscopy offers a distinct advantage in determining the absolute configuration of chiral molecules like sulfoxides. Unlike traditional methods that often rely on chemical derivatization or comparison with known compounds, VCD provides a direct measurement of the molecule's chirality. This is achieved by analyzing the differential absorption of left and right circularly polarized infrared light, a phenomenon directly related to the molecule's 3D structure. This technique has been successfully employed to confirm the absolute configuration of this compound. [, ]
Q2: How does the structure of this compound influence its vibrational properties, and how is this reflected in its VCD spectrum?
A2: The presence of the bulky tert-butyl group in this compound significantly influences its conformational preferences. This steric bulk leads to distinct conformers with different spatial arrangements of the methyl and tert-butyl groups relative to the sulfoxide moiety (S=O). These conformational differences directly impact the molecule's vibrational modes, leading to variations in the energies and intensities of specific infrared absorption bands.
Q3: Can this compound be utilized in synthetic chemistry, and if so, what are the advantages of using this specific sulfoxide?
A3: Yes, this compound can be used as a starting material in organic synthesis. One example is its reaction with BocN3 (N-tert-butyloxycarbonyl azide) in the presence of FeCl2, which converts the sulfoxide to the corresponding sulfoximine. [] This reaction proceeds under relatively mild conditions and demonstrates the utility of this compound as a building block for synthesizing more complex sulfur-containing compounds.
Q4: How does the stereochemistry of this compound impact its reactivity in the iron(II)-mediated nitrene transfer reaction with BocN3?
A4: Research indicates that the iron(II)-mediated nitrene transfer reaction using BocN3 proceeds with retention of configuration at the sulfur center. [] This means that starting with enantiomerically pure this compound (either R or S) will yield the corresponding sulfoximine with the same absolute configuration. This stereospecificity suggests a concerted mechanism where the nitrene transfer and bond formation occur simultaneously, preserving the chirality at the sulfur atom.
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



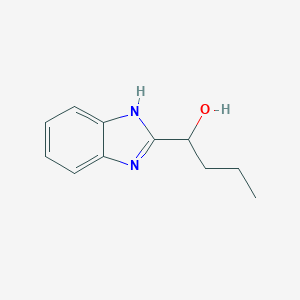
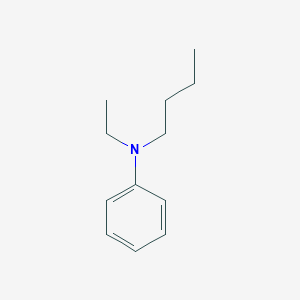
![1-[(Benzyloxy)carbonyl]piperidine-4-carboxylic acid](/img/structure/B84779.png)
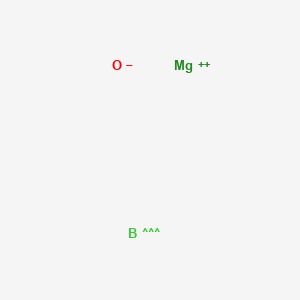

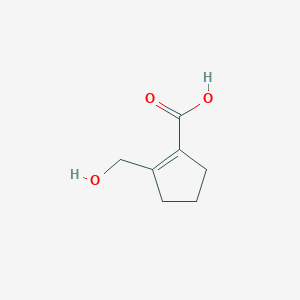
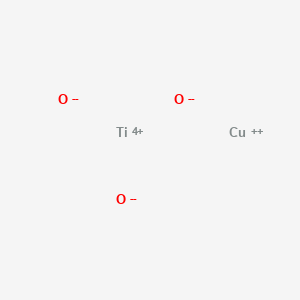



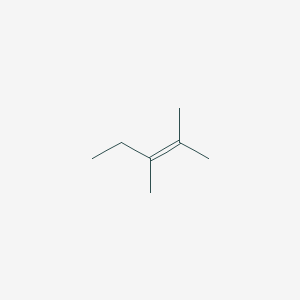
![[(E)-but-2-enyl]-triethoxysilane](/img/structure/B84795.png)
